1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential as an intermediate in the preparation of more complex molecules.
This compound can be synthesized through various chemical reactions and is commercially available from multiple suppliers. Its synthesis often involves the use of palladium-catalyzed reactions, especially in the context of Suzuki cross-coupling methods, where it serves as a key building block in pharmaceutical development and research.
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. It is classified as an amine due to the presence of the ethan-1-amine moiety in its structure.
The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine can be accomplished via several methods:
The synthesis may require specific reaction conditions, such as temperature control and solvent choice (commonly ethanol or water), to optimize yield and purity. Industrial production often employs continuous flow reactors to enhance efficiency.
The molecular formula of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is , with a molecular weight of approximately 230.06 g/mol. The structure features:
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is involved in various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other functional groups, leading to derivatives with varied properties.
Oxidation and Reduction: The compound can undergo oxidation reactions to form pyridine oxides or reduction reactions to yield different amine derivatives.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions significantly affects the outcome and efficiency of these transformations.
The mechanism of action for 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine involves its interaction with biological targets, such as enzymes or receptors. This compound may modulate enzymatic activity, leading to alterations in biochemical pathways relevant to various diseases. The specific molecular targets depend on the context of its application in medicinal chemistry or biological studies.
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is typically characterized by:
Key chemical properties include:
Safety data indicates that it may pose risks such as irritation upon contact with skin or eyes, necessitating appropriate handling precautions.
The applications of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine are diverse:
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine (CAS 1270335-45-9, C₈H₁₁BrN₂O, MW 231.09) is a structurally defined pyridine derivative gaining prominence in targeted drug discovery [3] [4]. Characterized by a chiral β-amino ketone precursor scaffold, this compound features a bromine atom at the C5 position and a methoxy group at C2, creating an electronically asymmetric environment conducive to regioselective functionalization. Its commercial scarcity (frequently listed as out-of-stock by suppliers like Matrix Scientific and BLD Pharm) underscores its high demand as a synthetic intermediate [3] [4]. The primary amine moiety enables peptide coupling or Schiff base formation, while the bromine atom facilitates cross-coupling reactions, positioning this molecule as a versatile linchpin in constructing complex pharmacophores.
This compound serves as a critical precursor in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are foundational in constructing biaryl architectures prevalent in kinase inhibitors. The C5 bromine undergoes efficient coupling with diverse aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis, using K₃PO₄ as a base in 1,4-dioxane/water solvent systems [9]. This reaction installs sterically and electronically varied substituents at C5, enabling rapid generation of compound libraries. Simultaneously, the ethanamine side chain offers additional diversification sites: the amine can be acylated, sulfonylated, or reductively alkylated without affecting the bromine, allowing orthogonal derivatization strategies. This dual functionalization capability was exploited in synthesizing imidazo[1,2-a]pyridine-based PI3Kα inhibitors, where similar brominated pyridines were cyclized with α-halo carbonyls to form fused heterocyclic cores [5]. The methoxy group at C2 further modulates electron density across the ring, enhancing stability toward oxidation compared to hydroxyl analogs while influencing intermolecular interactions in target binding pockets.
Table 1: Synthetic Applications of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
Reaction Type | Conditions | Products | Application Relevance |
---|---|---|---|
Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95°C | 5-Aryl-2-methoxypyridin-3-yl-ethanamine | Library synthesis for kinase inhibitor screening |
Amide Formation | Carboxylic acid, HBTU, DMF, or acyl chloride | N-Acyl derivatives | SAR exploration of side chain pharmacophores |
Reductive Amination | Aldehyde/ketone, NaBH₃CN, MeOH | N-Alkylated derivatives | Bioisostere generation for ADME optimization |
Cyclization | α-Halo carbonyls, heat, polar aprotic solvent | Imidazo[1,2-a]pyridine fused systems | Core structure for PI3Kα inhibitors |
The 3-substituted pyridine core in this compound aligns with key pharmacophoric elements observed in PI3Kα inhibitors like PIK-75 and clinical candidates (e.g., Alpelisib) [5]. X-ray crystallography studies of PI3Kα complexes reveal that pyridine N1 and the C2 methoxy oxygen form critical hydrogen bonds with Val851 in the kinase hinge region. The bromine at C5 provides a synthetic handle for introducing aromatic/heteroaromatic groups that extend into the affinity pocket, engaging in hydrophobic interactions with Tyr836, Asp810, and Lys802. Computational docking of analogs featuring morpholine bioisosteres (common in PI3Kα inhibitors) at the amine position demonstrates enhanced binding through water-mediated H-bonds with Ser854 [5].
Structure-activity relationship (SAR) data from imidazo[1,2-a]pyridine derivatives highlight the impact of C5 substitutions: meta-fluoro phenyl (e.g., 16, 38.2% inhibition at 10μM) outperforms ortho-fluoro (17, 14.1%) or para-fluoro (15, 31.9%) analogs, indicating steric constraints in the affinity pocket [5]. Urea derivatives (33, 44.5%) and sulfonamides (19, 58.5%) at C5 show further potency enhancements by forming additional H-bonds. Compound 35, featuring optimized C5/C2 substitutions, achieves 98.6% PI3Kα inhibition, rivaling PIK-75 (98.2%) [5]. These findings validate the strategic derivatization of 1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine for developing isoform-selective PI3Kα inhibitors.
Table 2: PI3Kα Inhibitory Activity of Pyridine/Imidazopyridine Derivatives
Compound | C5 Substituent (Ar) | -NR₂R₃ | % Inhibition at 10μM (PI3Kα) |
---|---|---|---|
15 | 4-Fluorophenyl | -CH₃ | 31.9 ± 2.9 |
16 | 3-Fluorophenyl | -CH₃ | 38.2 ± 3.6 |
17 | 2-Fluorophenyl | -CH₃ | 14.1 ± 2.7 |
19 | 4-Sulfonamidophenyl | -CH₃ | 58.5 ± 1.6 |
33 | 4-Ureidophenyl | -CH₃ | 44.5 ± 1.2 |
35 | Optimized heterobiaryl | Morpholine | 98.6 ± 0.4 |
PIK-75 | - | - | 98.2 ± 1.6 |
Positional isomerism profoundly influences the target affinity of pyridine-based scaffolds. The 5-bromo-2-methoxypyridin-3-amine core in this compound contrasts with its positional isomer 1-(5-bromo-3-methoxypyridin-2-yl)ethanone (CAS 1211521-17-3), where the methoxy and acetyl groups occupy adjacent positions [2]. This minor shift disrupts hydrogen-bonding patterns: the 3-acetyl isomer cannot simultaneously donate to Val851 and accept from Tyr836 in PI3Kα, reducing potency by >50% compared to imidazo[1,2-a]pyridine analogs derived from the 3-ethanamine isomer [5] [7].
Bioisosteric replacement strategies further exploit this compound’s versatility. The primary amine serves as a synthetic precursor to imidazo[1,2-a]pyridines—privileged structures in kinase inhibition—via cyclization with α-bromo ketones. This transformation converts the flexible ethanamine chain into a conformationally constrained heterocycle, enhancing rigidity and π-stacking capacity. In RIPK2 inhibitors (WO2023239941A1), such imidazo[1,2-a]pyridines exhibit nanomolar IC₅₀ by occupying the ATP-binding cleft, with C8 aryl groups (introduced via Suzuki coupling of the bromo precursor) projecting into hydrophobic regions [6]. Computational analyses reveal that the ethanamine side chain in the parent compound mimics the steric and electronic properties of morpholine/piperazine in approved kinase inhibitors (e.g., LogP 1.72 vs. 1.53 for Alpelisib analogs), validating its role as a versatile bioisostere [2] [8].
Table 3: Physicochemical and Bioisosteric Comparison of Key Derivatives
Parameter | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine | 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | Imidazo[1,2-a]pyridine Bioisostere |
---|---|---|---|
CAS | 1270335-45-9 [3] [4] | 1211521-17-3 [2] | Varies (e.g., PIK-75) |
Molecular Weight | 231.09 | 230.06 | 350-450 |
Consensus LogP | 1.72 (calc) [2] | 1.53 (calc) [2] | 2.5-4.0 |
H-Bond Acceptors | 3 | 3 | 4-6 |
TPSA (Ų) | 39.19 | 39.19 | 60-90 |
Key Binding Motif | Flexible H-bond donor (amine) | H-bond acceptor (carbonyl) | Rigid fused system (π-π stacking) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1